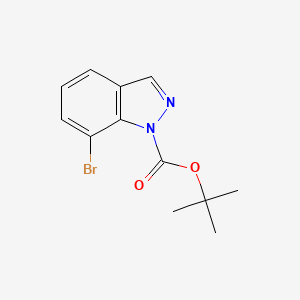

tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIZUEVNZCJXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653356 | |

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-37-8 | |

| Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Technical Guide for Advanced Chemical Synthesis

Executive Summary: This document provides an in-depth technical guide on tert-Butyl 7-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its chemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1] This structure is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules.

This compound emerges as a particularly valuable synthetic intermediate for two primary reasons. First, the bromine atom at the 7-position serves as a versatile and reactive handle for introducing molecular diversity through various cross-coupling reactions. Second, the tert-butoxycarbonyl (Boc) group at the N-1 position provides robust protection of the indazole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other sites on the molecule. This guide details the practical synthesis and subsequent chemical manipulation of this important building block.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound at room temperature. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 297.15 g/mol | [2] |

| CAS Number | 1092352-37-8 | [2][3] |

| Appearance | White to off-white powder/solid (Expected) | General observation |

| Melting Point | Data not available in published literature. The precursor, 7-bromo-1H-indazole, has a melting point of 126-130 °C. | [4] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). | Inferred from synthesis/reaction conditions |

Spectroscopic Characterization (Theoretical Analysis)

¹H NMR Spectroscopy (Expected)

In a solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Boc Group: A sharp singlet integrating to 9 protons, typically in the δ 1.6-1.8 ppm range.

-

Aromatic Protons: The three protons on the benzene portion of the indazole ring will appear in the aromatic region (δ 7.0-8.5 ppm). They will form a distinct splitting pattern:

-

One proton will likely be a doublet of doublets (or triplet), resulting from coupling to the other two aromatic protons.

-

The other two protons will likely appear as doublets.

-

-

Pyrazole Proton: A singlet corresponding to the C3-H of the indazole ring, typically downfield.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is expected to display 12 distinct signals:

-

Boc Group: A quaternary carbon signal for the carbonyl group (C=O) around δ 148-152 ppm, a quaternary carbon for the C(CH₃)₃ group around δ 85-87 ppm, and a signal for the methyl carbons around δ 28 ppm.

-

Indazole Ring Carbons: Signals corresponding to the seven carbons of the indazole core, including the C-Br carbon, which will be shifted relative to its unsubstituted counterpart.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band around 1720-1750 cm⁻¹ corresponding to the carbonyl group of the Boc ester.

-

C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Vibrations associated with the pyrazole ring structure.

-

C-Br Stretch: Typically found in the fingerprint region at lower wavenumbers.

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-protection of commercially available 7-bromo-1H-indazole.

Experimental Protocol: N-Boc Protection

This protocol is based on standard procedures for the Boc protection of indazoles.[5][6]

Reagents:

-

7-Bromo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-bromo-1H-indazole (1.0 eq.) in anhydrous DCM, add DMAP (0.1-0.2 eq.) or TEA (1.2 eq.).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the orthogonal reactivity of its two key functional groups: the C7-bromo substituent and the N1-Boc protecting group.

Overview of Reactivity

-

C7-Bromo Group: This site is electron-deficient and readily participates in palladium-catalyzed cross-coupling reactions, serving as an anchor point for building carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.

-

N1-Boc Group: This group serves two purposes: it protects the acidic N-H proton, preventing interference with organometallic reagents or strong bases used in subsequent steps, and it can be cleanly removed under acidic conditions to reveal the N-H group for further functionalization or as a required pharmacophore.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[8]

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).

-

Heat the reaction mixture (typically 80-140 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[2][9] This transformation is critical for synthesizing molecules where an amino group at the 7-position of the indazole is a key structural element.

General Protocol:

-

In a dry, inert-atmosphere glovebox or Schlenk line, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).

-

Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically 80-110 °C) with stirring until completion.

-

Cool the reaction, quench carefully, and perform an aqueous workup.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

N-Deprotection

After successful functionalization at the C7 position, the Boc group can be efficiently removed to yield the free N-H indazole.

General Protocol:

-

Dissolve the Boc-protected indazole in a suitable solvent such as Dichloromethane (DCM), dioxane, or methanol.

-

Add a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl, often as a solution in dioxane).[7]

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the solvent. If an acid salt is formed, it can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup to yield the free amine.

Applications in Drug Discovery

The 7-substituted indazole motif is a cornerstone in the design of various therapeutic agents. A primary application is in the development of protein kinase inhibitors, which are crucial in oncology.[10] The 7-aryl and 7-amino indazoles synthesized from this compound can effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of protein kinases and inhibit their activity. The ability to rapidly generate a library of diverse 7-substituted analogs using the reactions described above makes this building block an invaluable tool in structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids (except for intended deprotection reactions).

-

Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

This product is not considered hazardous under standard OSHA communications, but good industrial hygiene and safety practices should always be followed.

References

- Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link: https://www.taylorfrancis.com/knowledge-centers/medicine/pharmaceutical-medicine/indazole]

- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem. [Link: Not a direct URL, but based on search result content]

- J&K Scientific LLC. (n.d.). This compound | 1092352-37-8. Retrieved from J&K Scientific. [Link: https://www.jk-sci.

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link: https://journals.iucr.org/e/issues/2021/07/00/x-06-x210694/index.html]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [Link: Not a direct URL, but based on search result content]

- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 700–703. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276063/]

- Alfa Aesar. (n.d.). This compound, 98%. Retrieved from Thermo Fisher Scientific. [Link: Not a direct URL, but based on search result content]

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link: https://en.wikipedia.

- Alfa Chemistry. (n.d.). CAS 1092352-37-8 7-Bromo-indazole-1-carboxylic acid tert-butyl ester 98%. Retrieved from Alfa Chemistry. [Link: https://www.alfa-chemistry.com/cas_1092352-37-8.htm]

- CP Lab Safety. (n.d.). This compound, 98% Purity, C12H13BrN2O2, 1 gram. Retrieved from CP Lab Safety. [Link: https://www.cplabsafety.

- Radi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6863–6871. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693892/]

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97%. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/717088]

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/aldrich/717088]

- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from Atlanchim Pharma. [Link: https://www.atlanchim.

- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link: Not a direct URL, but based on search result content]

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link: https://www.mdpi.com/1420-3049/29/12/2705]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem. [Link: Not a direct URL, but based on search result content]

- Al-Zoubi, R. M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10329–10341. [Link: https://www.mdpi.com/1420-3049/19/7/10329]

- Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785–792. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00431a]

- Al-Omair, M. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2801. [Link: https://www.mdpi.com/1420-3049/28/6/2801]

- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-butyl-1H-indazole-7-carboxamide]

- ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Request PDF. [Link: https://www.researchgate.net/publication/343468532_Efficient_Cleavage_of_Carboxylic_tert-Butyl_and_1-Adamantyl_Esters_and_N-Boc-Amines_Using_H2SO4_in_CH2Cl2]

Sources

- 1. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 877264-77-2 | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive protocol for the synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The indazole core is a privileged structure in numerous pharmacologically active compounds, and the presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications. The protocol herein details a robust and reproducible method for the N-protection of 7-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, including protein kinases, which are crucial in oncology and the treatment of inflammatory diseases.[1] The strategic placement of a bromine atom on the indazole scaffold, as in 7-bromo-1H-indazole, provides a reactive site for introducing diverse chemical functionalities through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2]

The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step in the multi-step synthesis of more complex molecules. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in a multi-step synthetic strategy.[3] This guide focuses on the efficient synthesis of this compound, providing a foundational protocol for its preparation.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the N-acylation of 7-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).

The reaction mechanism proceeds via the activation of Boc anhydride by DMAP. The more nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion. The indazole nitrogen then acts as a nucleophile, attacking the activated carbonyl group of the intermediate. Subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired N-Boc protected indazole and regenerate the DMAP catalyst.

Experimental Protocol

This protocol is a representative method for the synthesis of this compound, based on established procedures for the Boc protection of similar indazole derivatives.[4][5][6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 53857-58-2 | Irritant |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Flammable, Irritant |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Toxic, Corrosive |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Irritant |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the solution, add 4-(dimethylamino)pyridine (DMAP) (1.0 equivalent) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).[4][5][6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5]

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.[4][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) to afford the pure this compound.[4][5]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.[7] Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Process Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[8]

-

7-Bromo-1H-indazole: May cause skin and eye irritation.[9][10]

-

Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant.

-

4-(Dimethylamino)pyridine (DMAP): Highly toxic and corrosive. Avoid skin contact and inhalation.

-

Dichloromethane (DCM): A suspected carcinogen and irritant.

-

Hexane and Ethyl Acetate: Flammable liquids and irritants.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek immediate medical attention.[11][12]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time- Inactive reagents | - Continue stirring and monitor by TLC.- Use freshly opened or purified reagents. |

| Low Yield | - Loss of product during work-up- Inefficient purification | - Ensure complete extraction of the product from the aqueous layer.- Optimize the solvent system for column chromatography to minimize product loss. |

| Impure Product | - Incomplete reaction- Inefficient purification | - Ensure the reaction has gone to completion before work-up.- Use a shallower solvent gradient during column chromatography for better separation.[13] |

Conclusion

The protocol described in this technical guide provides a reliable and efficient method for the synthesis of this compound. This key intermediate serves as a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this important compound for their drug discovery programs.

References

- Time in Pasuruan, ID. Google Search.

- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- Safety Data Sheet.

- Safety D

- tert-Butyl 4-bromo-7-methoxy-1H-indazole-1-carboxyl

- 7-Bromo-1H-indazole synthesis. ChemicalBook.

- CAS 1092352-37-8 7-Bromo-indazole-1-carboxylic acid tert-butyl ester 98%. Alfa Chemistry.

- This compound, 98% Purity, C12H13BrN2O2, 1 gram. CP Lab Safety.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1. (2021). IUCr Journals.

- PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS. (2009). Googleapis.com.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- N-tert-butyl-1H-indazole-7-carboxamide.

- Safety Data Sheet.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv | Cambridge Open Engage.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.

- 6-Bromo-1H-indazole, N1-BOC protected. Apollo Scientific.

- 6-Bromo-1H-indazole, N1-BOC protected. Santa Cruz Biotechnology.

- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.

- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.

- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific

- 6-Bromo-1H-indazole, N1-BOC protected. PubChem.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. 877264-77-2 Cas No. | 6-Bromo-1H-indazole, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 10. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 7-bromo-1H-indazole in Synthesis

An In-Depth Technical Guide to the Boc Protection of 7-bromo-1H-indazole

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3] Among its many derivatives, 7-bromo-1H-indazole stands out as a particularly versatile building block. The bromine atom at the 7-position serves as a crucial synthetic handle for introducing molecular complexity via cross-coupling reactions, while the indazole core itself provides a unique pharmacophoric element.

However, the acidic N-H proton of the pyrazole ring in 7-bromo-1H-indazole can interfere with many synthetic transformations, such as metal-catalyzed couplings, lithiation, or reactions involving strong bases. Therefore, the strategic protection of this nitrogen atom is a critical first step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a premier choice for this task due to its moderate stability, ease of introduction, and, most importantly, its clean and efficient removal under acidic conditions that are often orthogonal to other protecting groups and reaction conditions.[4][5][6]

This guide provides a comprehensive technical overview of the Boc protection of 7-bromo-1H-indazole, delving into the reaction mechanism, the critical challenge of regioselectivity, optimized protocols, and characterization, designed for researchers and drug development professionals who demand both procedural accuracy and a deep understanding of the underlying chemical principles.

Part 1: Mechanistic Causality of the Boc Protection Reaction

The reaction of an amine or an N-heterocycle with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, is the standard method for introducing the Boc protecting group.[5][7] While the reaction can proceed with a simple base, its efficiency is dramatically enhanced by the use of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][8]

The process begins with the deprotonation of the indazole N-H by a mild base, typically a tertiary amine like triethylamine (TEA), to generate the indazolide anion. Concurrently, the highly nucleophilic DMAP attacks one of the carbonyl carbons of the Boc anhydride.[9] This step is rapid and forms a highly reactive N-Boc-pyridinium intermediate, which is significantly more electrophilic than Boc anhydride itself. The indazolide anion then attacks this activated intermediate, forming the N-Boc protected indazole and regenerating the DMAP catalyst. The byproducts of this reaction are tert-butanol and carbon dioxide, which evolve as a gas, driving the reaction to completion.[9]

The catalytic cycle is illustrated below:

Caption: DMAP-catalyzed Boc protection workflow.

Part 2: The Regioselectivity Challenge: N-1 versus N-2 Isomers

A critical consideration in the chemistry of indazoles is the existence of two nitrogen atoms in the pyrazole ring, leading to the potential formation of two different regioisomers upon N-substitution: the N-1 and N-2 products. The parent 7-bromo-1H-indazole exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer.[10][11]

The regiochemical outcome of the protection reaction is highly dependent on the reaction conditions:

-

Kinetic vs. Thermodynamic Control: Under strongly basic conditions (e.g., using sodium hydride, NaH), a delocalized indazolide anion is formed, which can be alkylated or acylated at either nitrogen.[12][13] For many indazoles, this kinetically controlled process often yields a mixture of N-1 and N-2 products, with the N-1 isomer sometimes being favored.[11] In contrast, milder conditions, such as those employing TEA and DMAP, often favor the formation of the thermodynamically more stable N-1 protected isomer.[12][13]

-

Steric Hindrance: The substituent at the 7-position plays a significant role. The bromine atom at C7 exerts steric hindrance around the N-1 position. This effect has been documented to increase the proportion of the N-2 protected product in related systems, as it partially blocks the approach of the electrophile to the adjacent N-1 atom.[11]

Therefore, while the N-1 product is often the major isomer under standard Boc protection conditions, the potential for N-2 isomer formation must be considered and monitored analytically.

Caption: Factors influencing N-1 vs. N-2 Boc protection.

Part 3: Field-Proven Experimental Protocol

This protocol is optimized for the regioselective synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate, the N-1 protected isomer. The procedure is based on well-established methods for the Boc protection of substituted indazoles.[4][14]

Materials & Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Purpose |

| 7-bromo-1H-indazole | 197.03 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 - 1.2 | Boc Group Source |

| Triethylamine (TEA) | 101.19 | 1.5 | Base |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.05 - 0.1 | Catalyst |

| Acetonitrile (MeCN) or Dichloromethane (DCM) | - | - | Solvent |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Di-tert-butyl dicarbonate can decompose upon heating.[15]

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv).

-

Dissolution: Dissolve the starting material in a suitable volume of anhydrous acetonitrile or DCM (approx. 0.1-0.2 M concentration).

-

Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.05-0.1 equiv).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. A slight exotherm and gas evolution (CO₂) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 10-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove TEA and DMAP), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an off-white or light yellow solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure this compound.

Part 4: Characterization and Deprotection

Physicochemical Properties

-

Appearance: White to off-white powder or solid.

-

Molecular Formula: C₁₂H₁₃BrN₂O₂

-

Molecular Weight: 297.15 g/mol [16]

-

Melting Point: Typically in the range of 126-130 °C (Note: may vary based on purity and isomeric content).

The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity, and to ensure the desired N-1 regioselectivity has been achieved.

Boc Deprotection Strategies

The removal of the Boc group is a critical final step to unmask the indazole N-H for subsequent reactions or as the final API. The choice of method depends on the stability of other functional groups in the molecule.[17]

| Method | Reagents & Conditions | Advantages | Considerations |

| Acidolysis (Standard) | Trifluoroacetic acid (TFA) in DCM, RT | Fast, efficient, and very common.[5][17] | Harshly acidic; not suitable for other acid-labile groups. |

| Acidolysis (Mild) | HCl in MeOH or 1,4-Dioxane | Milder than TFA; can sometimes offer better selectivity.[5] | Still requires acidic conditions. |

| Basic/Nucleophilic | NaOMe in MeOH; Na₂CO₃ in DME; NaBH₄ in EtOH | Useful for substrates with acid-sensitive functionalities.[4][18][19] | Less common for indazoles; reaction rates can be slow. |

Conclusion

The Boc protection of 7-bromo-1H-indazole is a foundational transformation that enables its use in complex, multi-step synthetic campaigns. A thorough understanding of the DMAP-catalyzed mechanism and the factors governing N-1/N-2 regioselectivity is paramount for achieving high yields and predictable outcomes. By employing the optimized protocol detailed herein, researchers can reliably prepare high-purity this compound, a key intermediate poised for elaboration into novel chemical entities for drug discovery and development. The strategic selection of robust protection and deprotection tactics remains a cornerstone of efficient and successful organic synthesis.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

- Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5693–5696. [Link]

- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.

- Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.

- Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.

- Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.

- Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Organic Chemistry Portal. [Link]

- Basel, Y., & Hassner, A. (2002). Dual protection of amino functions involving Boc. RSC Publishing.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124. [Link]

- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem Technical Guides.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- Tokuyama, H., et al. (2016). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem Technical Guides.

- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(34), 4584–4587. [Link]

- ChemTips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. [Link]

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- ResearchGate. (n.d.). Heterocycle N‐Boc deprotection scope.

- Park, C., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)

- Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]

- Cambridge Open Engage. (2024, April 30).

- Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].

- YouTube. (2015, October 25).

- Wray, B. C., & Stambuli, J. P. (2010).

- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- ResearchGate. (2024, June 3).

- Chankeshwara, S. V., & Chakraborti, A. K. (2006). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

- Wuts, P. G. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Protection of Primary Amines. BenchChem Technical Guides.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem Technical Guides.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scbt.com [scbt.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 7-bromo-1H-indazole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1092352-37-8[1]

Foreword for the Modern Drug Discovery Professional

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of a multitude of biologically active agents.[2] Its unique electronic properties and conformational rigidity make it an ideal framework for engaging with a diverse range of biological targets. This guide focuses on a key derivative, tert-butyl 7-bromo-1H-indazole-1-carboxylate, a versatile building block that has gained significant traction in the synthesis of complex pharmaceutical intermediates.

The strategic placement of a bromine atom at the 7-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the tert-butoxycarbonyl (Boc) protecting group at the 1-position provides a stable yet readily cleavable moiety, allowing for precise control over the synthetic route. This combination of features makes this compound an invaluable tool for researchers and scientists in the pursuit of novel therapeutics.

This in-depth technical guide serves as a comprehensive resource for professionals in drug development. It provides a detailed examination of the synthesis, purification, and characterization of this pivotal compound, alongside a discussion of its applications in the synthesis of contemporary drug candidates. The protocols and insights presented herein are designed to be both informative and practical, empowering chemists to leverage the full potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 1092352-37-8[1] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ |

| Molecular Weight | 297.15 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Purity | Commercially available with ≥98% purity[3] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, as well as a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the indazole core, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. The position of the carbon attached to the bromine atom will be a key diagnostic peak.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the carbamate group (typically around 1700-1750 cm⁻¹), as well as vibrations associated with the aromatic indazole ring.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-bromo-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Boc Protection of 7-bromo-1H-indazole

This procedure details the N-protection of 7-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

-

7-bromo-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of Boc₂O. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the transfer of the Boc group.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for closely related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization and protecting group make it an ideal starting material for the synthesis of a wide array of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to facilitate its use by researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- This guide was compiled using information from various chemical suppliers and scientific databases.

- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry.

- Supporting Information for a scientific publication. (n.d.).

- Supporting Information for a Wiley-VCH public

- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- BLD Pharm. (n.d.). tert-Butyl 4-bromo-7-methoxy-1H-indazole-1-carboxylate.

- The Royal Society of Chemistry. (n.d.).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

- BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.

- Thiruvalluvar, A. A., et al. (2021).

- CP Lab Safety. (n.d.). This compound, 98% Purity, C12H13BrN2O2, 1 gram.

- ChemicalBook. (n.d.). tert-butyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate(1260782-03-3) 1H NMR.

- ChemicalBook. (n.d.). N-(tert-butyl)-1H-indazole-7-carboxamide(1476776-76-7) 1H NMR.

- Zhang, X., et al. (2023). Harnessing CO₂ Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.).

- Thiruvalluvar, A. A., et al. (2021).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Alfa Chemistry. (n.d.). CAS 1092352-37-8 7-Bromo-indazole-1-carboxylic acid tert-butyl ester 98%.

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.

- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024).

Sources

tert-Butyl 7-bromo-1H-indazole-1-carboxylate molecular weight

An In-depth Technical Guide: tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed and validated protocols for its synthesis, and explore its primary application as a versatile intermediate in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The strategic importance of the N-Boc protecting group and the C7-bromo handle will be explained, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] The bicyclic structure, composed of a fused benzene and pyrazole ring, is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3]

Within this important class of compounds, this compound (CAS: 1092352-37-8) stands out as a particularly strategic synthetic intermediate. Its structure is engineered for maximum synthetic utility:

-

The Indazole Core: Provides the foundational pharmacophore.

-

C7-Bromo Group: Serves as a highly versatile "reactive handle." The carbon-bromine bond is readily functionalized, most commonly via palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents.[2]

-

N1-tert-butoxycarbonyl (Boc) Group: This protecting group is crucial for two reasons. First, it deactivates the N1 position, preventing unwanted side reactions and directing reactivity towards other sites. Second, it is stable under many reaction conditions but can be cleanly removed under acidic conditions, allowing for subsequent manipulation of the indazole nitrogen.

This combination of features makes the title compound an invaluable tool for building libraries of novel compounds to probe structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental planning, including solvent selection, reaction setup, and safety considerations.

| Property | Value | Reference(s) |

| Molecular Weight | 297.15 g/mol | [4][5] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [4][5][6] |

| CAS Number | 1092352-37-8 | [4] |

| Appearance | Typically a white to off-white powder or solid | |

| SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | [4] |

| InChI Key | RLIZUEVNZCJXOJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of the title compound is a straightforward N-protection reaction starting from the commercially available 7-bromo-1H-indazole. The causality behind this protocol lies in the nucleophilicity of the indazole N1 nitrogen, which attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). A base, such as 4-dimethylaminopyridine (DMAP), is used catalytically to activate the Boc anhydride and enhance the reaction rate.

Caption: Synthesis of the title compound via N-Boc protection.

Detailed Experimental Protocol

This protocol describes a reliable method for the N-Boc protection of 7-bromo-1H-indazole.

Materials:

-

7-Bromo-1H-indazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Applications in Cross-Coupling Chemistry

The true value of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The C7-bromo position provides a reliable anchor point for creating new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of diverse compound libraries for drug screening.

Caption: Major synthetic routes utilizing the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] In drug discovery, this is used to attach various aryl and heteroaryl fragments to the indazole core. These appended rings can probe different pockets of a target protein's binding site, making this reaction essential for optimizing compound potency and selectivity.[2]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to obtain the desired 7-aryl-indazole product.

Protocol 2: Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[2] Introducing an amino group provides a hydrogen bond donor/acceptor site, which can establish critical interactions with amino acid residues in a target protein, often leading to a significant increase in binding affinity.[2]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Ligand (e.g., XPhos or BINAP, 0.04 eq)

-

Base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the palladium pre-catalyst, ligand, and base.

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Heat the reaction mixture to 90-110 °C, stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 7-amino-indazole derivative.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as acutely hazardous.[7] However, as with all laboratory chemicals, standard safety practices must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists. Its well-defined reactive sites—the C7-bromo group for diversification and the N1-Boc group for controlled synthesis—provide a reliable and efficient pathway for the development of novel indazole-based therapeutics. The robust and versatile cross-coupling protocols detailed herein serve as a foundation for generating extensive compound libraries, accelerating the journey from lead identification to drug candidate optimization.

References

- Time in Pasuruan, ID. (n.d.). Google Search.

- This compound, 98% Purity, C12H13BrN2O2, 1 gram. (n.d.). CP Lab Safety.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography.

- Supporting Information. (n.d.). AWS.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography.

- N-tert-butyl-1H-indazole-7-carboxamide. (n.d.). PubChem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- 7-Bromo-1H-indazole. (n.d.). PubChem.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. (2025). ChemScence.

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of tert-Butyl 7-bromo-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl 7-bromo-1H-indazole-1-carboxylate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying chemical principles that govern its spectral characteristics. We will delve into the causality behind the observed chemical shifts and coupling constants, offering a framework for confident structural verification and purity assessment.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are privileged scaffolds in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including applications in oncology and anti-inflammatory therapies. The targeted functionalization of the indazole ring is crucial for modulating a compound's pharmacological profile. This compound serves as a versatile intermediate, with the bromine atom at the 7-position providing a handle for further synthetic transformations, such as cross-coupling reactions, and the tert-butoxycarbonyl (Boc) group offering a stable and readily removable protecting group for the indazole nitrogen. Accurate and thorough characterization of this intermediate by NMR spectroscopy is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 7-aminoindazole. The first step involves a Sandmeyer-type reaction to convert the amino group to a bromine atom, yielding 7-bromo-1H-indazole. This is followed by the protection of the N1-proton of the indazole ring with a tert-butoxycarbonyl group.

Experimental Protocol: Synthesis of 7-bromo-1H-indazole

A robust method for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole has been well-documented.[1] In a typical procedure, 7-aminoindazole is dissolved in concentrated hydrobromic acid and cooled to low temperatures (e.g., -10 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. Subsequent addition of cuprous bromide in hydrobromic acid facilitates the displacement of the diazonium group with bromine. The product is then isolated by neutralization and extraction.

Experimental Protocol: N-Boc Protection

The protection of the resulting 7-bromo-1H-indazole is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography.[2]

NMR Spectral Data and Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally related compounds, including 7-bromo-1H-indazole and various N-Boc protected indazoles.[3][4]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.15 - 8.25 | d | ~1.0 |

| H4 | 7.80 - 7.90 | dd | ~8.0, ~1.0 |

| H5 | 7.15 - 7.25 | t | ~8.0 |

| H6 | 7.55 - 7.65 | dd | ~8.0, ~1.0 |

| C(CH₃)₃ | 1.70 - 1.80 | s | - |

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

H3 (Indazole Proton): This proton is typically the most downfield of the indazole ring protons due to its proximity to the electron-withdrawing nitrogen atoms. The N-Boc group will further deshield this proton. It is expected to appear as a doublet due to a small four-bond coupling (⁴J) to H4.

-

Aromatic Protons (H4, H5, H6): The protons on the benzene ring will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). H4 and H6 will appear as doublets of doublets due to ortho-coupling with H5 and a smaller meta-coupling to each other. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons, with H6 being the most affected.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 148 - 150 |

| C(CH₃)₃ | 85 - 87 |

| C3 | 135 - 137 |

| C3a | 125 - 127 |

| C4 | 129 - 131 |

| C5 | 123 - 125 |

| C6 | 128 - 130 |

| C7 | 115 - 117 |

| C7a | 142 - 144 |

| C(CH₃)₃ | 28 - 29 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will be the most downfield signal.

-

Quaternary Carbon of Boc Group (C(CH₃)₃): This carbon will appear in the range typical for quaternary carbons of tert-butyl esters.

-

Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms, the bromine substituent, and the N-Boc group. C7, being directly attached to the electronegative bromine atom, is expected to be significantly shielded. C7a, adjacent to the N-Boc group, will be deshielded.

Experimental Workflow for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) would include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Two-Dimensional NMR (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Data Interpretation and Troubleshooting

-

Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum may indicate the presence of impurities. Common impurities could include residual starting material (7-bromo-1H-indazole), which would show a broad NH proton signal, or byproducts from the Boc-protection step.

-

Solvent Selection: The choice of deuterated solvent can influence the chemical shifts of the protons and carbons. If solubility is an issue in CDCl₃, other solvents like DMSO-d₆ or acetone-d₆ can be used.

-

Rotational Isomers (Rotamers): Due to restricted rotation around the N-C(O) bond of the Boc group, it is possible to observe broadened signals or even two distinct sets of signals for some of the indazole protons and carbons at room temperature. Acquiring the spectrum at a higher temperature can often coalesce these signals into sharp, averaged peaks.

Visualization of Key Structural Features and Relationships

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the NMR data for this compound. By combining established synthetic protocols with a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, researchers can confidently synthesize, characterize, and utilize this important building block in their drug discovery and development programs. The principles of spectral interpretation outlined herein serve as a valuable tool for ensuring the structural integrity and purity of this and other related heterocyclic compounds.

References

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.The Royal Society of Chemistry.[Link]

- Supporting Information for a public

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- 13C NMR of indazoles.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

¹³C NMR of tert-Butyl 7-bromo-1H-indazole-1-carboxylate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 7-bromo-1H-indazole-1-carboxylate. As a crucial analytical technique in organic chemistry, ¹³C NMR offers unambiguous structural confirmation by providing detailed information about the carbon skeleton of a molecule. This document, prepared from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings, predictive analysis, experimental protocol, and spectral interpretation for this specific compound, which is a valuable building block in medicinal chemistry.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold, a fusion of benzene and pyrazole rings, is a prominent pharmacophore found in a wide array of biologically active molecules with activities including antitumor and anti-inflammatory properties[1]. The molecule is functionalized with two key groups that profoundly influence its electronic structure and, consequently, its ¹³C NMR spectrum:

-

A bromine atom at the 7-position of the indazole ring.

-

A tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen of the pyrazole ring.

¹³C NMR spectroscopy serves as an indispensable tool for verifying the successful synthesis and purity of this intermediate. It allows for the precise mapping of the carbon framework, confirming the regiochemistry of the bromine substitution and the successful installation of the Boc protecting group.

Structural Analysis and Carbon Environments

To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. The molecule contains twelve distinct carbon environments: seven aromatic/heteroaromatic carbons (C3, C3a, C4, C5, C6, C7, C7a), three methyl carbons and one quaternary carbon from the Boc group, and one carbonyl carbon.

Figure 1: Molecular Structure of this compound with carbon numbering.

Core Principles and Predictive ¹³C NMR Analysis

The chemical shift (δ) of each carbon is determined by its local electronic environment. The following sections dissect the expected influences of the indazole core and its substituents.

The Indazole Ring System

The unsubstituted 1H-indazole ring displays characteristic chemical shifts for its carbons[2][3]. The pyrazole portion of the fused ring influences the electron distribution in the benzene ring. Carbons C3, C3a, and C7a are typically found in distinct regions of the spectrum.

Influence of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that significantly deshields the adjacent atoms. Its installation at N1 has two primary consequences:

-